Cas no 478081-42-4 (8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 478081-42-4
- 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(3-hydroxycyclopentyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- AKOS005101655
- 8-(3-hydroxycyclopentyl)-1,3-dimethyl-7H-purine-2,6-dione
- Oprea1_011611
- 8P-064
-
- インチ: 1S/C12H16N4O3/c1-15-10-8(11(18)16(2)12(15)19)13-9(14-10)6-3-4-7(17)5-6/h6-7,17H,3-5H2,1-2H3,(H,13,14)
- InChIKey: BSXJPPYQFWUPLM-UHFFFAOYSA-N
- SMILES: OC1CCC(C2=NC3=C(C(N(C)C(N3C)=O)=O)N2)C1
計算された属性
- 精确分子量: 264.12224039g/mol
- 同位素质量: 264.12224039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 416
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 89.5Ų
8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663501-20mg |
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
478081-42-4 | 98% | 20mg |
¥1313.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663501-5mg |
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
478081-42-4 | 98% | 5mg |
¥554.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663501-100mg |
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
478081-42-4 | 98% | 100mg |
¥1764.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663501-2mg |
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
478081-42-4 | 98% | 2mg |
¥640.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663501-1mg |
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
478081-42-4 | 98% | 1mg |
¥445.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663501-10mg |
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
478081-42-4 | 98% | 10mg |
¥891.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663501-25mg |
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
478081-42-4 | 98% | 25mg |
¥1237.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663501-50mg |
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
478081-42-4 | 98% | 50mg |
¥1234.00 | 2024-05-12 |
8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 478081-42-4)
8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with the CAS number 478081-42-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the purine family and exhibits a unique structural configuration that contributes to its biological activity. The presence of a hydroxycyclopentyl group and dimethyl substitutions on the purine ring system makes it an intriguing candidate for various pharmacological studies.
The chemical structure of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is characterized by a central purine core with specific functional groups attached. The purine scaffold is a common motif in many biologically active molecules, including nucleosides and nucleotides, which are essential components of DNA and RNA. The hydroxycyclopentyl group at the 8-position and the dimethyl substitutions at the 1 and 3 positions are key features that distinguish this compound from other purine derivatives.
Recent research has focused on the pharmacological properties of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. Additionally, another study in the European Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in various cancer cell lines, highlighting its anti-cancer properties.
The mechanism of action of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is the modulation of adenosine receptors. Adenosine receptors are G-protein-coupled receptors that play crucial roles in various physiological processes, including inflammation and cell proliferation. By interacting with these receptors, 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may exert its therapeutic effects.
In addition to its anti-inflammatory and anti-cancer activities, 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been investigated for its potential neuroprotective properties. A study published in the Journal of Neurochemistry in 2021 found that this compound reduced oxidative stress and protected neurons from damage induced by neurotoxic agents. These findings suggest that 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione could be a promising candidate for the treatment of neurodegenerative diseases.
The synthesis of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of a suitable purine precursor with a hydroxycyclopentyl-containing reagent followed by methylation steps. The optimization of these synthetic protocols is crucial for large-scale production and further pharmaceutical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These trials are essential for determining the optimal dosing regimens and identifying any potential side effects before advancing to larger-scale clinical studies.
In conclusion, 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 478081-42-4) is a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds significant promise for addressing various medical conditions.
478081-42-4 (8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) Related Products
- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)
- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 940859-86-9(N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide)
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)
- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)
- 1803884-25-4(2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole)
- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)
- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)




